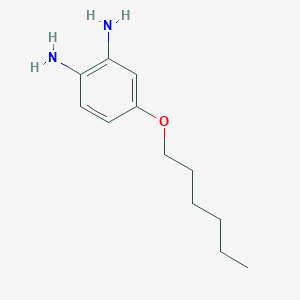

4-(Hexyloxy)benzene-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90168-24-4 |

|---|---|

Molecular Formula |

C12H20N2O |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-hexoxybenzene-1,2-diamine |

InChI |

InChI=1S/C12H20N2O/c1-2-3-4-5-8-15-10-6-7-11(13)12(14)9-10/h6-7,9H,2-5,8,13-14H2,1H3 |

InChI Key |

JMJVVHGHADVSOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC1=CC(=C(C=C1)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hexyloxy Benzene 1,2 Diamine and Its Precursors

Strategic Approaches to the Benzene-1,2-diamine Core with Alkoxy Substitution

The construction of the 4-(hexyloxy)benzene-1,2-diamine molecule requires careful planning to ensure the correct placement of both the hexyloxy and the two amino groups on the benzene (B151609) ring.

Regioselective Introduction of the Hexyloxy Moiety

A common and effective method for introducing the hexyloxy group at the desired position is through the Williamson ether synthesis. This reaction typically involves the alkylation of a substituted phenol (B47542) with a hexyl halide. For instance, 4-nitrophenol (B140041) can be reacted with hexyl bromide in the presence of a base like potassium carbonate to yield 1-(hexyloxy)-4-nitrobenzene. This precursor is then carried forward to subsequent steps.

Another approach starts with 4-(hexyloxy)benzene, which is then nitrated to introduce nitro groups at the 1- and 2-positions. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated sulfuric and nitric acids at low temperatures. The hexyloxy group, being an ortho-para director, facilitates the introduction of the nitro groups at the desired locations.

Preparation of the Diamino Functionality

The conversion of the nitro-substituted precursor to the final diamine is a critical reduction step. A widely used method is the catalytic hydrogenation of a dinitro or a nitro-amino intermediate. For example, 1,2-dinitro-4-(hexyloxy)benzene can be reduced to this compound. This is often achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Alternatively, a two-step reduction can be employed. Starting from 2,4-dinitroanisole, a partial reduction can first yield 4-methoxy-2-nitroaniline. This intermediate is then further reduced to afford the corresponding diamine. A similar strategy can be applied to hexyloxy-substituted analogues. The partial reduction of 2,4-dinitroaniline (B165453) can be achieved using reagents like sodium hydrosulfide (B80085) or ammonium (B1175870) sulfide. orgsyn.org

Another route involves the reduction of 4-(hexyloxy)-2-nitroaniline. This can be accomplished through various reducing agents, including tin(II) chloride in the presence of hydrochloric acid or catalytic hydrogenation. mdpi.com The choice of reducing agent can be influenced by factors such as scale, cost, and functional group tolerance. For instance, iron powder in the presence of an acid like hydrochloric acid is a cost-effective option for this transformation.

Catalytic Systems and Optimized Reaction Conditions in Synthesis

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced by employing advanced catalytic systems and optimizing reaction conditions.

Transition Metal-Catalyzed Transformations (e.g., Buchwald–Hartwig cross-coupling)

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of amines with aryl halides and has broad substrate scope and functional group tolerance. wikipedia.org While not a direct route to this compound from a non-aminated precursor, it is a powerful tool for synthesizing substituted anilines and could be adapted for the synthesis of its precursors. wikipedia.orglibretexts.orgresearchgate.net The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has expanded the utility of this reaction. wikipedia.org Nickel, being a more earth-abundant and less expensive metal than palladium, is also being explored for similar amination reactions. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. libretexts.org

| Feature | Description |

|---|---|

| Catalyst | Typically a palladium(0) complex with phosphine ligands. wikipedia.org |

| Reactants | Aryl halides (or triflates) and amines. wikipedia.org |

| Key Bond Formation | Carbon-Nitrogen (C-N). wikipedia.org |

| Advantages | Broad substrate scope, high functional group tolerance, and milder reaction conditions compared to older methods. wikipedia.org |

Organocatalytic and Metal-Free Protocols

In recent years, there has been a growing interest in developing organocatalytic and metal-free synthetic methods to avoid the use of potentially toxic and expensive heavy metals. Organocatalysis utilizes small organic molecules to accelerate chemical reactions. rsc.orgresearchgate.net For instance, the oxidation of substituted anilines can be achieved using an organocatalytic system. rsc.orgresearchgate.net While this specific reaction leads to azoxybenzenes or nitro compounds, the underlying principles of activating substrates with organic catalysts are broadly applicable. rsc.orgresearchgate.net

Metal-free reductions of nitro groups are also well-established. For example, the reduction of nitroarenes can be achieved using transfer hydrogenation with reagents like hydrazine (B178648) or sodium borohydride (B1222165) in the presence of a catalyst. While often still requiring a metal catalyst, some metal-free methods are emerging.

Exploration of Novel Synthetic Pathways and Mechanistic Insights

The quest for more efficient and sustainable synthetic routes to compounds like this compound is an ongoing area of research. This includes the development of one-pot syntheses and the investigation of reaction mechanisms to enable further optimization.

One area of exploration is the direct C-H amination, which would represent a highly atom-economical approach. While challenging, advances in this field could one day provide a more direct route to the target molecule.

Electrochemical Synthetic Routes for Vicinal Diamines

Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative for the formation of vicinal diamines. rsc.org This approach replaces harsh chemical oxidants with electric current, offering a safer and less wasteful pathway to these valuable compounds. acs.org

A prominent electrochemical method involves the diazidation of alkenes. acs.org In this process, an electric current is used to oxidize azide (B81097) anions, generating azidyl radicals. These radicals then add across the double bond of an alkene to form a 1,2-diazide intermediate. This intermediate can then be readily reduced to the corresponding 1,2-diamine. nih.gov A key advantage of this electrosynthesis is the ability to precisely control the reaction by tuning the electrical potential, allowing for high selectivity and compatibility with a wide range of functional groups that might be sensitive to traditional chemical oxidants. acs.org

Researchers have successfully employed manganese catalysts in these electrochemical reactions to facilitate the azide transfer. acs.org The reaction proceeds in a simple electrochemical cell, often with a carbon anode and a platinum cathode, using abundant starting materials like sodium azide. acs.org This method has proven effective for a broad scope of alkenes, including those with oxidation-sensitive groups and sterically hindered tetrasubstituted alkenes. acs.org The resulting 1,2-diazides can be converted to 1,2-diamines through methods like catalytic hydrogenation with high chemoselectivity. nih.gov

Further innovation in this area includes the development of telescoped synthesis in continuous flow systems. uva.nl This technique involves the electrochemical generation of aziridines from alkenes and primary amines in a flow microreactor, followed by in-situ ring-opening with various nucleophiles to yield vicinal diamines. uva.nl This continuous flow process is highly efficient, minimizing the decomposition of unstable intermediates and reducing byproduct formation. uva.nl

| Parameter | Electrochemical Diazidation of Alkenes | Telescoped Flow Synthesis |

| Key Transformation | Alkene to 1,2-Diazide | Alkene to Vicinal Diamine (via Aziridine) |

| Oxidant | Electric Current | Electric Current |

| Catalyst | Often Manganese-based | Not specified |

| Key Intermediates | 1,2-Diazides | Aziridines |

| Advantages | High functional group tolerance, uses abundant starting materials, precise control via voltage. acs.orgflintbox.com | Streamlined process, minimizes unstable intermediate isolation, reduces byproducts. uva.nl |

Amphoteric Diamination Strategies for N-Heterocycles

Amphoteric diamination represents another innovative strategy for the synthesis of nitrogen-containing heterocycles, which are important precursors and structural analogs in medicinal chemistry. nih.gov This approach allows for the rapid construction of saturated 1,4-diazo heterocycles like piperazines and 1,4-diazepanes, which are prevalent in therapeutic agents. nih.gov

One such strategy involves the formal [n + 2] cyclization of readily available diamine derivatives with electron-deficient allenes. nih.gov This method unites a 1,2-, 1,3-, or 1,4-diamine with an allene (B1206475) in a single step to form the corresponding six, seven, or eight-membered 1,4-diazo heterocycle. nih.gov The reaction is characterized by its mild conditions, high functional group tolerance, and scalability, avoiding the need for transition metal catalysts. nih.gov Mechanistic studies suggest the formation of a mono-halogenated diamine intermediate is crucial for the transformation. nih.gov

While not a direct synthesis of an acyclic vicinal diamine like this compound, this methodology is highly relevant for creating complex molecular scaffolds that incorporate the vicinal diamine motif within a heterocyclic ring system. The principles of this amphoteric diamination could potentially be adapted for intermolecular reactions to form acyclic diamines.

| Reaction Type | Reactants | Products | Key Features |

| Formal [n + 2] Cyclization | Diamine derivatives, electron-deficient allenes | Saturated 1,4-diazo heterocycles | One-step synthesis, mild conditions, no transition metal catalyst, scalable. nih.gov |

Synthetic Efficiency and Methodological Innovations

The drive for greater efficiency and sustainability in chemical synthesis is evident in the development of new methods for preparing vicinal diamines and their precursors. Electrochemical approaches stand out for their operational simplicity and reduced environmental impact. nih.gov By eliminating the need for stoichiometric chemical oxidants, electrosynthesis minimizes the production of toxic byproducts. acs.orgnih.gov The ability to use a variety of electrode materials, including inexpensive carbon-based options, further enhances the practicality of this method. nih.gov

In the context of precursors for this compound, such as 4-alkoxyphenols, efficient multi-step syntheses have been developed. For example, 4-alkoxybenzaldehydes can be subjected to a Baeyer-Villiger oxidation to produce 4-alkoxyphenols, which can then be further alkylated. researchgate.net Innovations in this area include optimizing reaction conditions to achieve high yields and simplifying purification by precipitating the product, thereby avoiding chromatography. researchgate.net

The synthesis of the parent p-phenylenediamine (B122844) structure from 1,4-dihydroxybenzene has also been optimized. google.com High-temperature amination using an acidic alumina (B75360) catalyst in an inert hydrocarbon solvent allows for high yields. google.com This process can be run continuously in a fixed-bed reactor, showcasing the application of process engineering to improve the efficiency of precursor synthesis. google.com

These methodological innovations, from precise electrochemical control to efficient continuous flow and optimized catalytic processes, are crucial for the practical and sustainable production of this compound and related compounds.

Derivatization Chemistry and Heterocyclic System Construction Via 4 Hexyloxy Benzene 1,2 Diamine

Synthesis of Benzimidazole (B57391) Derivatives from 4-(Hexyloxy)benzene-1,2-diamine

Benzimidazoles are a significant class of heterocyclic compounds with a wide array of applications. The fusion of a benzene (B151609) ring with an imidazole (B134444) ring forms the core benzimidazole structure. nih.gov The synthesis of these derivatives often involves the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile.

The reaction of this compound with various carbonyl compounds, such as aldehydes and ketones, or carboxylic acid equivalents, is a primary method for constructing the 5-(hexyloxy)benzimidazole scaffold. nih.govencyclopedia.pub

The condensation with aldehydes typically proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation or aromatization to yield the benzimidazole. nih.gov For example, the reaction of this compound with 4-(hexyloxy)benzaldehyde (B1346792) in the presence of sodium metabisulfite (B1197395) in refluxing ethanol (B145695) has been reported to produce 2-(4-hexyloxyphenyl)-5-(hexyloxy)benzimidazole. nih.gov

Carboxylic acids and their derivatives, such as esters and acid chlorides, are also common reaction partners. encyclopedia.pubrsc.org The reaction with carboxylic acids often requires high temperatures or the presence of a strong acid to facilitate the dehydration and cyclization steps. nih.govcolab.ws More recent methods have employed coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to promote the reaction under milder, acid-free conditions, providing high yields of the corresponding benzimidazoles. rsc.org The reaction of this compound with oxalic acid in the presence of ammonium (B1175870) chloride can be used to synthesize the corresponding benzimidazole derivative. impactfactor.org

A variety of reaction conditions have been explored to optimize the synthesis of benzimidazole derivatives, including the use of different solvents and catalysts. nih.govnih.gov

Table 1: Examples of Condensation Reactions for Benzimidazole Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| This compound | 4-(Hexyloxy)benzaldehyde | Sodium metabisulfite | 2-(4-Hexyloxyphenyl)-5-(hexyloxy)benzimidazole | nih.gov |

| This compound | Various carboxylic acids | HBTU | 2-Substituted-5-(hexyloxy)benzimidazoles | rsc.org |

| This compound | Oxalic acid | Ammonium chloride | [2,2'-Bi(5-hexyloxy-1H-benzimidazole)] | impactfactor.org |

| o-Phenylenediamine | Various aldehydes | p-Toluenesulfonic acid | 1,2-Disubstituted benzimidazoles | nih.gov |

| 1,2-Diaminobenzenes | Substituted aromatic aldehydes | nano-Fe₂O₃ | Benzimidazoles | nih.gov |

This table is for illustrative purposes and may not be exhaustive.

The classical Phillips-Ladenburg synthesis involves the condensation of o-phenylenediamines with carboxylic acids under acidic conditions at high temperatures. colab.wsresearchgate.net This method can be adapted for the synthesis of 5-(hexyloxy)benzimidazoles from this compound. The acidic catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by the diamine. nih.gov

The Weidenhagen reaction provides an alternative route using aldehydes or ketones in the presence of an oxidizing agent, such as copper(II) acetate. researchgate.net This method is also applicable to this compound. The reaction likely proceeds through the formation of a di-imine intermediate which is then oxidatively cyclized. researchgate.net

Modern adaptations of these classical methods often employ milder catalysts and reaction conditions to improve yields and substrate scope. nih.gov For instance, various metal and non-metal catalysts have been developed to facilitate the cyclization under more environmentally friendly conditions. nih.govencyclopedia.pub

Once the 5-(hexyloxy)benzimidazole core is synthesized, further functionalization can be achieved at both the nitrogen and carbon atoms of the benzimidazole ring system. researchgate.netresearchgate.net

Nitrogen Functionalization: N-alkylation is a common modification, typically achieved by treating the benzimidazole with an alkyl halide in the presence of a base. fao.orgresearchgate.net The choice of base and solvent can influence the regioselectivity of the alkylation, as the two nitrogen atoms in the benzimidazole ring are not equivalent. For instance, cesium carbonate in acetonitrile (B52724) has been used for the N-benzylation of a 2-(4-hexyloxyphenyl)benzimidazole derivative. nih.gov Copper-catalyzed N-arylation and N-alkylation reactions have also been developed, expanding the range of possible substituents. nih.gov

Carbon Functionalization: The C-2 position of the benzimidazole ring is the most common site for functionalization due to its location between the two nitrogen atoms, which makes it more electrophilic. researchgate.netresearchgate.net Direct C-H activation at the C-2 position using transition metal catalysts (e.g., palladium, rhodium, copper) has become a powerful tool for introducing various substituents. researchgate.net For other carbon positions on the benzene ring, functionalization is often achieved through a halogenation-coupling sequence. researchgate.netresearchgate.net

Table 2: Examples of Benzimidazole Functionalization Reactions

| Starting Material | Reagent | Catalyst/Base | Product | Reference |

| 2-(4-Hexyloxyphenyl)-1H-benzimidazole | Benzyl bromide | Cesium carbonate | 1-Benzyl-2-(4-hexyloxyphenyl)-1H-benzimidazole | nih.gov |

| Benzimidazole | Alkyl halides | Alkaline water-SDS | N-1 alkylated benzimidazoles | fao.org |

| Benzimidazoles | Various electrophiles | Copper, Palladium, Rhodium, etc. | C-2 functionalized benzimidazoles | researchgate.net |

This table is for illustrative purposes and may not be exhaustive.

Formation of Quinoxaline (B1680401) Derivatives Utilizing this compound

Quinoxalines, also known as benzopyrazines, are another important class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine (B50134) ring. ipp.pt They are readily synthesized from o-phenylenediamines.

The most common and straightforward method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as an α-diketone or an α-keto ester. ipp.ptnih.gov This reaction is generally high-yielding and proceeds under mild conditions, often at room temperature or with gentle heating. nih.govencyclopedia.pub

For this compound, this condensation leads to the formation of 6-(hexyloxy)quinoxaline derivatives. The reaction involves the sequential formation of two imine bonds followed by cyclization. A variety of catalysts, including acids, metal salts, and even recyclable heterogeneous catalysts, can be employed to facilitate the reaction, though in many cases, the reaction proceeds efficiently without a catalyst. nih.govencyclopedia.pubudayton.edu The use of greener solvents like water or solvent-free conditions has also been explored. ias.ac.inijiset.com

Table 3: Examples of Quinoxaline Synthesis from o-Phenylenediamines

| Diamine | α-Dicarbonyl Compound | Catalyst/Solvent | Product Type | Reference |

| o-Phenylenediamine | Benzil (B1666583) | Toluene | 2,3-Diphenylquinoxaline | nih.gov |

| o-Phenylenediamine | 1,2-Dicarbonyl compounds | Zinc triflate/Acetonitrile | Quinoxaline derivatives | encyclopedia.pub |

| Substituted o-phenylenediamine | Oxalic acid | Grinding (solvent-free) | 1,4-Dihydro-quinoxaline-2,3-diones | ias.ac.in |

| 1,2-Phenylenediamines | Phenacyl bromide | Pyridine/THF | Quinoxaline derivatives | acgpubs.org |

This table is for illustrative purposes and may not be exhaustive.

When an unsymmetrically substituted o-phenylenediamine, such as this compound, reacts with an unsymmetrical α-dicarbonyl compound, the formation of two regioisomeric quinoxaline products is possible. The electron-donating hexyloxy group can influence the nucleophilicity of the adjacent amino groups, thereby directing the initial condensation step.

The more nucleophilic amino group is expected to react preferentially with the more electrophilic carbonyl group of the α-dicarbonyl compound. In the case of this compound, the amino group at position 1 (para to the hexyloxy group) is generally considered more nucleophilic than the amino group at position 2 (meta to the hexyloxy group) due to resonance effects. This difference in reactivity can be exploited to achieve regioselective synthesis of quinoxalines.

For instance, the reaction of an unsymmetrical aryl-1,2-diamine with a dibromoethanone derivative has been shown to proceed with high regioselectivity, suggesting that the reaction mechanism involves the initial formation of an imine. thieme-connect.de The amine functionality meta to an electron-withdrawing group was found to be less reactive. thieme-connect.de This principle can be applied to predict the major regioisomer formed from this compound, where the electron-donating hexyloxy group enhances the nucleophilicity of the para-amino group.

Investigation of Other Fused Heterocyclic Architectures

The reactivity of the ortho-diamine moiety in this compound allows for its application in the synthesis of diverse and complex heterocyclic structures beyond simple diazepines or imidazoles. The exploration of thieno-fused systems, such as thienopyridinones and thienodiazepinones, as well as pyrrole-annulated heterocycles, opens avenues to novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

The construction of thieno[3,2-b]pyridinone and thieno[2,3-e] nih.govrsc.orgdiazepinone ring systems can be envisioned through the reaction of this compound with appropriately functionalized thiophene (B33073) precursors. These reactions typically involve a sequence of nucleophilic attack, condensation, and intramolecular cyclization to build the fused heterocyclic core.

For the synthesis of thienopyridinone derivatives , a plausible route involves the condensation of this compound with a 3-aminothiophene-2-carboxylic acid derivative. For instance, reaction with methyl 3-aminothiophene-2-carboxylate in the presence of a suitable coupling agent or under thermal conditions could lead to the formation of an intermediate amide, which would then undergo intramolecular cyclization to afford the corresponding 8-(hexyloxy)thieno[3,2-b]quinolin-4(1H)-one. The synthesis of related thieno[3,2-d]pyrimidin-4-ones has been achieved through the reaction of methyl 3-aminothiophene-2-carboxylate with isocyanates and isothiocyanates, suggesting the feasibility of similar cyclization strategies. bibliomed.org

The synthesis of thienodiazepinone derivatives , such as those belonging to the thieno[2,3-e] nih.govrsc.orgdiazepin-2-one class, generally requires a thiophene precursor bearing two electrophilic centers or a latent electrophilic center that can react with both amino groups of the o-phenylenediamine. A common strategy for the synthesis of the analogous 1,4-thienodiazepine-2,5-diones involves multi-component reactions, such as the Ugi reaction, followed by deprotection and cyclization steps. nih.gov A more direct approach for the synthesis of a 7-(hexyloxy)-substituted thieno[2,3-e] nih.govrsc.orgdiazepinone could involve the condensation of this compound with a 2,3-dicarbonylthiophene derivative or a 3-keto-2-thiophene-carboxylate ester. The initial condensation would form an imine or enamine, followed by intramolecular nucleophilic attack of the second amino group onto the remaining carbonyl or ester functionality to close the seven-membered diazepine (B8756704) ring. The synthesis and pharmacological evaluation of 2,3-dihydro-1H-thieno(2,3-e)(1,4)diazepines have been reported, indicating the accessibility of this heterocyclic system. nih.gov

Table 1: Potential Precursors for Thieno-fused Heterocycles from this compound

| Target Heterocycle | Potential Thiophene Precursor | Reaction Type |

| Thienopyridinone | 3-Aminothiophene-2-carboxylic acid esters | Condensation/Cyclization |

| Thienodiazepinone | 2,3-Dicarbonylthiophene | Double Condensation |

| Thienodiazepinone | 3-Keto-2-thiophene-carboxylate ester | Condensation/Cyclization |

The synthesis of pyrrole-substituted heterocycles from this compound can be effectively achieved using the Paal-Knorr pyrrole (B145914) synthesis. wikipedia.orgrgmcet.edu.in This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In the case of this compound, either one or both of the primary amino groups can participate in the reaction, leading to mono- or bis-pyrrole-substituted benzene derivatives.

When one equivalent of a 1,4-diketone, such as 2,5-hexanedione, is reacted with this compound, a mono-pyrrole substituted product, namely 1-(2-amino-4-(hexyloxy)phenyl)-2,5-dimethyl-1H-pyrrole, is expected to form. The reaction proceeds under neutral or weakly acidic conditions, which facilitates the initial formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.org

If an excess of the 1,4-diketone is used, or under conditions that promote double condensation, the formation of a bis-pyrrole adduct, 1,2-bis(2,5-dimethyl-1H-pyrrol-1-yl)-4-(hexyloxy)benzene, is conceivable. The synthesis of N-substituted pyrroles via the Paal-Knorr reaction is a well-established and high-yielding method. rsc.org

Furthermore, the remaining amino group in the mono-pyrrole adduct can be utilized for the construction of other fused heterocyclic rings, leading to more complex structures such as pyrrole-fused benzodiazepines. beilstein-journals.orgnih.gov For instance, reaction of 1-(2-amino-4-(hexyloxy)phenyl)-2,5-dimethyl-1H-pyrrole with a ketone or aldehyde in the presence of an acid catalyst could lead to the formation of a pyrrolo[1,2-a] nih.govnih.govbenzodiazepine derivative. The synthesis of pyrrole-fused benzodiazepines has been reported through various synthetic strategies, highlighting the interest in these scaffolds for their potential biological activities. nih.govrsc.org

Table 2: Products from Paal-Knorr Reaction of this compound with 2,5-Hexanedione

| Reactant Ratio (Diamine:Diketone) | Expected Product |

| 1:1 | 1-(2-Amino-4-(hexyloxy)phenyl)-2,5-dimethyl-1H-pyrrole |

| 1:2 (excess diketone) | 1,2-Bis(2,5-dimethyl-1H-pyrrol-1-yl)-4-(hexyloxy)benzene |

Mechanistic Elucidation of Ring-Closure and Derivatization Reactions

The formation of heterocyclic rings from this compound and various electrophilic partners is governed by fundamental principles of nucleophilic addition and condensation, followed by intramolecular cyclization. The specific mechanism of ring closure is dictated by the nature of the electrophile and the reaction conditions.

In the case of reactions with 1,4-dicarbonyl compounds to form pyrroles (Paal-Knorr synthesis), the mechanism is believed to proceed through the initial attack of one of the amino groups on a carbonyl carbon to form a hemiaminal. This is followed by an intramolecular attack of the same nitrogen on the second carbonyl group, leading to a cyclic dihydroxyamine intermediate. Subsequent dehydration yields the aromatic pyrrole ring. The reaction is typically acid-catalyzed, which protonates a carbonyl group, rendering it more electrophilic. organic-chemistry.org

For the formation of seven-membered rings like benzodiazepines from the reaction of o-phenylenediamines with two molecules of a ketone, a plausible mechanism involves the initial condensation of both amino groups with two ketone molecules to form a di-imine intermediate. This is followed by an intramolecular ene-reaction or a related tautomerization and cyclization process to form the diazepine ring. The use of a Lewis acid catalyst, such as phenylboronic acid, can facilitate this condensation.

The cyclization to form fused heterocyclic systems is an example of an intramolecular reaction. The efficiency of such ring-forming reactions is influenced by several factors, including the length of the chain connecting the reacting functional groups and the stereochemical constraints of the transition state. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored over the formation of larger rings. masterorganicchemistry.com However, with appropriate substrates and reaction conditions, the formation of seven-membered rings, such as the diazepine ring in benzodiazepines, can be achieved efficiently. The intramolecular nature of the final ring-closing step is often favored at low concentrations to minimize intermolecular side reactions. libretexts.org

Applications in Advanced Materials Science and Organic Electronics

Polymer Synthesis and Macromolecular Engineering Utilizing 4-(Hexyloxy)benzene-1,2-diamine Monomers

The presence of two vicinal amine groups allows this compound to serve as a key monomer in various polycondensation reactions, leading to the formation of high-performance polymers with tailored properties.

Polyurethane-imide elastomers (PUIEs) are a class of multiblock copolymers that combine the thermal stability and mechanical strength of polyimides with the flexibility of polyurethanes. nih.govrsc.org The synthesis of PUIEs typically involves a multi-step process where a dianhydride is reacted with an excess of diisocyanate to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with a diamine.

While specific studies detailing the use of this compound in PUIE synthesis are not prevalent, its structure is well-suited for the role of a diamine chain extender. In this capacity, it would react with the isocyanate end-groups of the prepolymer to form the final high-molecular-weight elastomer. The incorporation of the this compound unit would constitute part of the "hard" imide segment, with the hexyloxy side chain potentially enhancing the solubility of the resulting copolymer in organic solvents and modifying the morphology and thermomechanical properties. rsc.orgaip.org

Table 1: Typical Components in Polyurethane-Imide Elastomer (PUIE) Synthesis

| Component Category | Example Compound | Function in Polymer Chain |

| Dianhydride | Pyromellitic dianhydride | Forms the core of the imide block |

| Diisocyanate | 2,4-Toluene diisocyanate (TDI) | Links polyol and forms urethane (B1682113) bonds |

| Polyol | Poly(propylene glycol) (PPG) | Forms the flexible "soft" segment |

| Diamine Chain Extender | 4,4'-Oxydianiline | Reacts with prepolymer to build molecular weight |

| Potential Diamine Monomer | This compound | Component of the rigid "hard" segment |

Conjugated polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons and imparts unique electronic and optical properties. This compound is an excellent candidate for synthesizing certain classes of conjugated polymers, most notably polyquinoxalines.

Polyquinoxalines are formed through the condensation reaction of an aromatic bis(1,2-diamine) with a bis(1,2-dicarbonyl) compound (e.g., a benzil (B1666583) derivative). nih.govresearchgate.net The resulting quinoxaline (B1680401) ring is an electron-deficient (acceptor) unit. When copolymerized with an electron-rich (donor) unit, it creates a donor-acceptor (D-A) polymer architecture, which is crucial for applications in organic electronics. rsc.org The hexyloxy side chain on the diamine monomer serves two primary purposes: it ensures the solubility of the final polymer in common organic solvents for ease of processing, and it influences the polymer's electronic energy levels and solid-state packing. rsc.orgmdpi.com

The synthesis of these polymers is often achieved via metal-catalyzed cross-coupling reactions, which allow for the creation of well-defined polymer structures. aip.org The properties of the resulting quinoxaline-based polymers, such as their optical bandgap, energy levels (HOMO/LUMO), and thermal stability, can be systematically tuned by carefully selecting the comonomers and the nature of the side chains. rsc.orgrsc.org

Table 2: Properties of Representative Donor-Acceptor Quinoxaline-Based Copolymers

| Polymer Name | Donor Unit | Acceptor Unit | HOMO Level (eV) | Optical Bandgap (eV) | Application Reference |

| N-P7 | Dioctylfluorene | Diphenylquinoxaline | -5.37 | 1.95 | Organic Solar Cell aip.org |

| PBQ6 | Bithienyl-benzodithiophene | Difluoroquinoxaline | - | - | Organic Solar Cell nih.gov |

| P2 | Benzodithiophene | Tetrakis(alkoxyphenyl)-quinoxalino[6,5-f]quinoxaline | -5.16 | ~1.7 | Organic Solar Cell rsc.org |

| PQ1 | Indacenodithiophene | Thiophene-substituted quinoxaline | -5.24 | 3.04 (calculated) | Organic Field-Effect Transistor nih.gov |

Fabrication and Performance Evaluation in Organic Electronic Devices

Materials derived from this compound are integral to the fabrication of various organic electronic devices. The diamine serves as a foundational chemical scaffold for synthesizing the larger, more complex molecules that form the active layers of these devices.

In OLEDs, a multilayer structure is used to inject, transport, and recombine charge carriers (holes and electrons) to generate light. rsc.org Hole Transporting Materials (HTMs) are essential components of the Hole Transport Layer (HTL), which facilitates the efficient injection of holes from the anode and their transport to the emissive layer. nih.govrsc.org

Derivatives of phenylenediamine are commonly used as HTMs. rsc.org While this compound itself is not an HTM, it can be used as a starting material to synthesize more complex molecules for this purpose. The electron-donating nature of the hexyloxy group helps to lower the ionization potential (raise the HOMO energy level), which can improve the energy level alignment for hole injection from common anodes like ITO. rsc.org The diamine functionality allows for the construction of larger, star-shaped, or dendritic molecules that possess good thermal stability and form stable amorphous films, which are critical for device longevity and performance. rsc.org The performance of an OLED is highly dependent on the properties of the HTL, including its hole mobility and energy levels. researchgate.netresearchgate.net

OFETs are fundamental components of organic circuits, acting as switches and amplifiers. frontiersin.orgnih.gov The key component is the organic semiconductor layer, where charge transport occurs. Donor-acceptor (D-A) conjugated polymers based on quinoxaline derivatives have emerged as high-performance p-type (hole-transporting) semiconductors for OFETs. nih.govfrontiersin.orgnih.gov

As discussed, this compound is a precursor for the quinoxaline acceptor unit in these D-A polymers. The design principle involves pairing this acceptor with a suitable donor unit to create a polymer with a low energy bandgap and strong intramolecular charge transfer (ICT), which is beneficial for charge transport. nih.gov The hexyloxy side chains promote solubility and influence the polymer's self-assembly and film morphology, which are critical for efficient charge transport between polymer chains. nih.govresearchgate.net The performance of an OFET is primarily characterized by its charge carrier mobility (µ), which quantifies how quickly charges move through the semiconductor, and the on/off current ratio. nih.govnih.govresearchgate.net Quinoxaline-based polymers have demonstrated promising hole mobilities, making them suitable for various organic electronics applications. nih.govnih.govnsf.gov

Table 3: Performance of OFETs Based on Quinoxaline-Containing Polymers

| Polymer | Device Architecture | Hole Mobility (µ) (cm² V⁻¹ s⁻¹) | On/Off Ratio | Reference |

| PQ1 | Bottom-Gate, Bottom-Contact | up to 0.12 | > 10⁵ | nih.govnih.gov |

| P2 | Top-Gate, Bottom-Contact | ~10⁻³ | ~10⁴ | nsf.gov |

| BDPM-But derivative | Vapor Deposited | 0.131 (electron mobility) | - | researchgate.net |

OPV cells, or organic solar cells, convert sunlight into electricity. The most common architecture is the bulk heterojunction (BHJ), where a blend of a polymer donor and a fullerene or non-fullerene acceptor (NFA) forms the active layer. rsc.org Quinoxaline-based D-A polymers are extensively used as the electron donor material in high-efficiency OPVs. nih.govrsc.org

Polymers derived from monomers like this compound play a central role as the donor. The donor material must absorb a broad range of the solar spectrum and have appropriate energy levels (specifically, a low-lying HOMO level) to ensure a high open-circuit voltage (Voc). nih.gov The hexyloxy side chains are not merely for solubility; they are a key tool in "side-chain engineering" to fine-tune the polymer's morphology, energy levels, and compatibility with the acceptor material. nih.govmiragenews.comrsc.org This optimization leads to efficient charge generation upon light absorption, balanced charge transport, and reduced charge recombination, all of which are critical for achieving a high power conversion efficiency (PCE). nih.govnih.gov Recent advances in quinoxaline-based polymer donors have led to binary OPVs with PCEs exceeding 17%. nih.gov

Table 4: Photovoltaic Performance of Devices with Quinoxaline-Based Polymer Donors

| Polymer Donor | Acceptor | Open-Circuit Voltage (Voc) (V) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) | Reference |

| PBQ6 | Y6 | - | 77.9 | 17.62 | nih.gov |

| PBQ5 | Y6 | - | - | 15.55 | nih.gov |

| P2 | PC₇₁BM | 0.88 | 48 | 3.8 | rsc.org |

| PDNB-2F | Y6 | - | - | 12.18 | nih.gov |

Investigation of Optoelectronic Functionalities

The optoelectronic behavior of materials derived from this compound is an active area of research. The electron-rich nature of the molecule, enhanced by the presence of both amino and alkoxy substituents, is a key determinant of its potential in fluorescent materials and as a component in organic semiconductors.

Derivatives of o-phenylenediamine (B120857) are known to be precursors for highly fluorescent compounds. chemicalbook.comrsc.org The oxidation of o-phenylenediamine and its derivatives can lead to the formation of 2,3-diaminophenazine, a strongly fluorescent substance. chemicalbook.comnih.govmagtech.com.cn The introduction of an electron-donating hexyloxy group onto the phenylenediamine core is expected to modulate the electronic properties and, consequently, the fluorescent behavior of the resulting materials.

The presence of the hexyloxy group can enhance the electron density of the aromatic ring, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.org ICT is a key process in the design of fluorescent probes and luminogens, as it can lead to large Stokes shifts, where the emission wavelength is significantly longer than the absorption wavelength. nih.gov This property is highly desirable for applications in bioimaging and sensing to avoid self-quenching and background interference. rsc.org

Research on related alkoxy-substituted compounds has shown that the solvent environment can significantly influence their fluorescence properties, with shifts in emission maxima observed in different solvents. mdpi.com This solvatochromism is another indicator of ICT character and suggests that materials based on this compound could be developed as environmental sensors.

| Related Compound | Key Photophysical Property | Potential Application | Reference |

| o-Phenylenediamine (oxidized) | Strong fluorescence | Fluorescent sensing | chemicalbook.comnih.gov |

| Methoxy-substituted o-phenylenediamine derivatives | Enhanced electron-rich nature for PET quenching | Nitric oxide detection | rsc.orgresearchgate.net |

| Piperidyl and Pyrrolidinyl Chalcones | Large Stokes shifts due to ICT | Optoelectronics, bioimaging | nih.gov |

| 2-Amino-4,6-diphenylnicotinonitriles | Solvent-dependent fluorescence emission | Fluorescent sensors | mdpi.com |

This table presents data on compounds structurally related to this compound to infer its potential fluorescent properties.

In the realm of organic electronics, the ability of a material to transport charge is paramount. The molecular structure of this compound suggests its potential use as a building block for organic semiconductors. The charge transport in such materials is critically dependent on factors like molecular packing in the solid state and the electronic coupling between adjacent molecules. acs.org

The hexyloxy side chain plays a crucial role in this context. The length and conformation of alkyl chains in alkoxy substituents are known to influence the molecular packing of organic semiconductors. rsc.org Depending on the processing conditions, these chains can either promote or hinder the formation of ordered π-π stacking, which is essential for efficient charge transport. rsc.org

| Parameter | Influence of Alkoxy Chains | Impact on Charge Transport | Reference |

| Molecular Packing | Can be modified by the length and conformation of the alkyl chain. | Affects intermolecular electronic coupling and charge transport pathways. | rsc.org |

| Intramolecular Conductance | Can be enhanced compared to alkyl chains. | Potentially leads to higher overall material conductivity. | researchgate.net |

| Carrier Mobility | Dependent on the resulting molecular packing (e.g., herringbone vs. π-π stacking). | Can be either increased or decreased. | acs.orgrsc.org |

This table summarizes the general effects of alkoxy chains on the charge transport properties of organic semiconductors, providing a basis for understanding the potential of this compound.

Structure-Function Relationships in Material Design

The design of advanced materials based on this compound is guided by the principle of structure-function relationships. The specific arrangement of the amino groups and the hexyloxy chain on the benzene (B151609) ring dictates the emergent properties of the material.

The ortho-disposition of the amino groups is crucial for the formation of heterocyclic structures, such as benzimidazoles, which can be used to build larger conjugated systems with tailored electronic properties. researchgate.net The hexyloxy group, in addition to influencing solubility and processing, acts as an electronic modifying group. As an electron-donating group, it increases the energy of the highest occupied molecular orbital (HOMO), which can facilitate hole injection in electronic devices. youtube.com

The flexibility of the hexyloxy chain can also be leveraged to control the morphology of thin films. This control over the solid-state structure is critical for optimizing the performance of organic electronic devices. By systematically modifying the length of the alkyl chain in the alkoxy group, it is possible to fine-tune the balance between solubility, processability, and electronic performance. nih.gov This tunability is a key advantage in the rational design of new organic materials for applications ranging from fluorescent sensors to transistors.

Computational Chemistry and Theoretical Investigations of 4 Hexyloxy Benzene 1,2 Diamine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of molecules. These computational methods are instrumental in predicting molecular geometries, orbital energies, and charge distributions, which are fundamental to understanding the behavior of chemical compounds.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is a widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. nih.gov This optimized geometry corresponds to the most stable conformation of the molecule. researchgate.net For derivatives of benzene (B151609), DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can accurately predict bond lengths and angles. nih.gov For instance, in related benzene derivatives, carbon-carbon bond lengths within the aromatic ring are typically calculated to be between 1.351 and 1.460 Å, reflecting the alternating double and single bond character. nih.gov The choice of functional and basis set is crucial for obtaining results that are in good agreement with experimental data. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comtheswissbay.ch The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic properties, reactivity, and stability. schrodinger.comscience.gov

A smaller HOMO-LUMO gap suggests higher reactivity, greater polarizability, and lower kinetic stability. nih.gov The energies of these orbitals and their gap can be calculated using DFT methods. nih.gov For example, in a study of related phthalocyanine (B1677752) molecules, the HOMO energy was calculated to be -5.0720 eV and the LUMO energy was -2.9035 eV. researchgate.net The HOMO-LUMO gap can be correlated with the wavelengths of light a molecule absorbs, which can be experimentally determined using UV-Vis spectroscopy. schrodinger.com

Table 1: Frontier Molecular Orbital Data for a Related Phthalocyanine Compound

| Orbital | Energy (eV) |

| HOMO | -5.0720 |

| LUMO | -2.9035 |

| E_HOMO-1 | -6.1336 |

| E_LUMO+1 | -2.9007 |

This data is for a related zinc-phthalocyanine (Zn-Pc) molecule and is provided for illustrative purposes. researchgate.net

Charge Distribution Analysis (Mulliken Charges, Natural Population Analysis)

Understanding the distribution of electron density within a molecule is crucial for predicting its reactivity and intermolecular interactions. Mulliken population analysis and Natural Population Analysis (NPA) are two methods used to estimate partial atomic charges from computational chemistry calculations. uni-muenchen.dewikipedia.orgresearchgate.net

Mulliken population analysis partitions the total electron population among the atoms in a molecule. uni-muenchen.dewikipedia.org However, it is known to be sensitive to the choice of basis set used in the calculation. wikipedia.org Natural Population Analysis, which is part of the Natural Bond Orbital (NBO) analysis, provides a more robust method for calculating atomic charges that are less dependent on the basis set. researchgate.netresearchgate.net Both methods provide insights into the electrophilic and nucleophilic sites within a molecule. nih.gov For example, in related molecules, atoms with more negative charges are likely to be nucleophilic, while those with more positive charges are electrophilic. researchgate.net

Intermolecular Interactions and Supramolecular Assembly Prediction

The way molecules interact with each other governs the formation of larger, organized structures known as supramolecular assemblies. These interactions are critical in determining the crystal structure and material properties of a compound.

Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonding is a strong type of intermolecular dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom, such as oxygen or nitrogen. nih.govrsc.org These interactions play a significant role in the formation of crystal structures. nih.govresearchgate.net In molecules containing amine (-NH2) and alkoxy (-OR) groups, such as 4-(hexyloxy)benzene-1,2-diamine, both intramolecular and intermolecular hydrogen bonds are possible. nih.gov The presence and nature of these hydrogen bonds can significantly influence the melting point and solubility of the compound. For instance, intermolecular hydrogen bonds can lead to the formation of one-dimensional chains or more complex three-dimensional networks in the solid state. researchgate.netnih.gov The geometry of these hydrogen bonds, including the bond lengths and angles, can be precisely determined using single-crystal X-ray diffraction. nih.govwhiterose.ac.uk

Energy Frameworks and Crystal Packing Modulations

No published studies were found that specifically detail the energy frameworks or crystal packing modulations of this compound. Such an investigation would typically involve computational methods to analyze intermolecular interactions and predict the three-dimensional arrangement of molecules in a crystalline solid. This analysis is crucial for understanding the material's properties and polymorphism. While studies on other organic molecules have successfully employed these methods, data for the title compound is not available.

Reaction Pathway Modeling and Mechanistic Predictions

There is currently no available research on the reaction pathway modeling or mechanistic predictions for reactions involving this compound. This type of theoretical investigation would provide valuable insights into its reactivity, potential reaction products, and the energetic feasibility of different transformation routes.

Theoretical Spectroscopic Property Prediction (e.g., Vibrational, Electronic Transitions)

Specific theoretical predictions of the spectroscopic properties, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis), for this compound have not been reported in the scientific literature. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are standard tools for such predictions, offering a way to correlate a molecule's electronic structure with its spectroscopic signatures. A theoretical study on N-phenylmorpholine-4-carboxamide benzene-1,2-diamine, for instance, successfully employed DFT to analyze its vibrational spectra and electronic transitions, highlighting the power of these methods. nih.gov However, without a dedicated study on this compound, its theoretical spectra remain uncharacterized.

Coordination Chemistry and Catalytic Applications of 4 Hexyloxy Benzene 1,2 Diamine Derivatives

Ligand Design and Metal Complex Formation

The design of ligands based on 4-(hexyloxy)benzene-1,2-diamine is pivotal for their application in coordination chemistry. The diamine moiety provides a robust chelating site for metal ions, while the hexyloxy group can be modified to influence solubility and the electronic environment of the metal center.

Chelating Properties of Diamine and Derived Heterocycles

The 1,2-diamine functionality of this compound and its analogs serves as an excellent bidentate ligand for a wide range of metal ions. This chelation is fundamental to the formation of stable metal complexes. The two nitrogen atoms can coordinate to a metal center, forming a five-membered ring, which is a thermodynamically favored arrangement.

These diamine derivatives can be further elaborated into various heterocyclic structures, such as dihydrobenzoxazinones and dihydroquinoxalinones, through chemoenzymatic processes. nih.gov For instance, the enzyme ethylenediamine-N,N'-disuccinic acid (EDDS) lyase can catalyze the asymmetric addition of substituted 2-aminophenols to fumarate, leading to chiral N-(2-hydroxyphenyl)-L-aspartic acids with high enantiomeric excess. nih.gov These intermediates can then be cyclized to form enantioenriched dihydrobenzoxazinones. nih.gov Similarly, dihydroquinoxalinones can be synthesized using a one-pot, two-step chemoenzymatic approach in water. nih.gov The resulting heterocyclic scaffolds are valuable in medicinal chemistry and serve as building blocks for pharmaceuticals and agrochemicals. nih.gov

The synthesis of chiral spiro-hexahydropyridazin and 1,2-oxazinane (B1295428) scaffolds can be achieved through organocatalytic [4+2] cycloaddition reactions. nih.gov These reactions often yield products with good to excellent yields, high diastereoselectivity, and enantioselectivity. nih.gov

Synthesis and Characterization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. researchgate.net The functionalization of MOFs can be achieved by incorporating ligands with specific chemical groups. While direct synthesis of MOFs with complex functionalized linkers can be challenging, a de novo synthesis approach can be employed. researchgate.netnih.gov This involves creating a base MOF structure that can later be modified. researchgate.netnih.gov

The synthesis of MOFs often occurs under solvothermal or hydrothermal conditions, where the metal salt and organic linker are heated in a solvent. researchgate.netnih.govnih.gov Other methods include microwave-assisted synthesis, ultrasonic synthesis, and electrochemical methods. nih.gov

Table 1: Common Techniques for MOF Characterization

| Technique | Purpose | Reference |

|---|---|---|

| X-ray Diffraction (XRD) | To determine the crystal structure and phase purity of the MOF. Single-crystal XRD provides detailed atomic arrangement, while Powder XRD (PXRD) is used for bulk sample analysis. | nih.gov |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which guest molecules are removed from the pores. | nih.gov |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area of the porous material. | researchgate.netnih.gov |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the organic linkers and to confirm the coordination of the linker to the metal center. | nih.gov |

| Scanning Electron Microscopy (SEM) | To observe the morphology and crystal size of the MOF particles. | researchgate.net |

After synthesis, MOFs typically require an activation process to remove solvent and unreacted starting materials from their pores. nih.govnih.gov This can be achieved through methods like heating under vacuum, solvent exchange followed by heating, or supercritical CO₂ drying. researchgate.netnih.govnih.gov The choice of activation method is crucial as harsh conditions can lead to the collapse of the framework structure. researchgate.netnih.gov

Exploration of Catalytic Activity

Derivatives of this compound and their metal complexes have shown significant promise as catalysts in a variety of organic reactions. The electronic properties imparted by the hexyloxy group and the coordination geometry around the metal center play a crucial role in determining the catalytic efficiency and selectivity.

Applications in Organic Transformations (e.g., Oxidation, Reduction)

The catalytic applications of these compounds extend to fundamental organic transformations. For instance, compounds structurally similar to this compound can undergo oxidation to form benzoquinones and reduction to yield the corresponding amines.

Reductive amination, a key reaction for forming C-N bonds, involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net This method is widely used in the synthesis of primary, secondary, and tertiary amines. researchgate.net

Role in Cross-Coupling Reactions and Asymmetric Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi-res.comsigmaaldrich.com The choice of ligand is critical for the success of these reactions, influencing the stability and reactivity of the palladium catalyst. sigmaaldrich.com In the case of dihalogenated substrates, controlling the degree of functionalization can be challenging, with some ligands promoting overfunctionalization. nih.gov

The site selectivity of cross-coupling reactions on dihalogenated heteroarenes can be influenced by the nature of the palladium catalyst. nih.gov For example, in the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine, mononuclear palladium catalysts typically favor arylation at the C2 position, while multinuclear palladium species like clusters and nanoparticles can switch the selectivity to the C4 position. nih.gov

In the realm of asymmetric synthesis, chiral catalysts derived from diamines have been employed to achieve high enantioselectivity. For example, organocatalysts based on a chiral (1R,2R)-cyclohexane-1,2-diamine scaffold have been synthesized and tested in Michael addition reactions. mdpi.comresearchgate.net While these catalysts showed good conversion rates, the enantioselectivity was found to be moderate. mdpi.comresearchgate.net

Chemoenzymatic methods have also been developed for the asymmetric synthesis of complex heterocycles like dihydrobenzoxazinones and dihydroquinoxalinones, achieving high optical purity. nih.gov

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. For palladium-catalyzed reactions, the cycle typically involves oxidative addition, transmetalation (in the case of cross-coupling), and reductive elimination.

In the palladium-catalyzed diamination of conjugated dienes, kinetic studies have shown that the reaction is first-order in the palladium catalyst and can be inverse first-order in the phosphine (B1218219) ligand. scispace.com The proposed mechanism involves the insertion of Pd(0) into the N-N bond of a diaziridinone to form a four-membered Pd(II) complex. scispace.com This intermediate then reacts with the diene, leading to the diamination product and regeneration of the Pd(0) catalyst. scispace.com

In cross-coupling reactions of dihaloarenes, the selectivity for mono- versus difunctionalization depends on the relative rates of catalyst decomplexation from the monohalogenated product versus a second oxidative addition. nih.gov Bulky ligands can promote overfunctionalization by hindering the decomplexation step. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Dihydrobenzoxazinones |

| Dihydroquinoxalinones |

| Ethylenediamine-N,N'-disuccinic acid (EDDS) |

| N-(2-hydroxyphenyl)-L-aspartic acids |

| Spiro-hexahydropyridazin |

| 1,2-Oxazinane |

| 2,4-dibromopyridine |

| Benzoquinones |

| Diaziridinone |

| 4-(Benzyloxy)benzene-1,2-diamine |

| 4-ethoxybenzene-1,2-diamine |

| 2,5-bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene |

| 1,4-Bis(hexyloxy)-2,5-diiodobenzene |

| 4-(Difluoromethoxy)benzene-1,2-diamine |

| 2-(2-Methoxyethoxy)benzene-1,4-diamine |

Materials for Adsorption and Separation Processes

No research findings are available to report on the use of this compound derivatives in the development of materials for adsorption and separation processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.